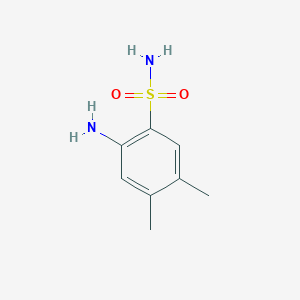

2-Amino-4,5-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-Amino-4,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize the production rate and minimize by-products . The final product is then purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions: 2-Amino-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives.

科学的研究の応用

Chemical Synthesis

Role as an Intermediate

In organic chemistry, 2-Amino-4,5-dimethylbenzene-1-sulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It is commonly used in the production of pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.

Synthetic Methods

The synthesis of this compound typically involves the sulfonation of 2-Amino-4,5-dimethylbenzene using reagents like chlorosulfonic acid or sulfur trioxide. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its mechanism of action often involves binding to active sites of enzymes, thereby inhibiting their catalytic activity. This property makes it a valuable tool in drug design and development.

Case Study: Anti-HIV Activity

Recent studies have explored the potential of sulfonamide derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. For instance, novel compounds incorporating sulfonamide groups demonstrated significant inhibitory activity against wild-type HIV-1 and various mutant strains. These compounds exhibited reduced cytotoxicity compared to existing drugs like Nevirapine and Etravirine, highlighting their therapeutic potential .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is employed in the manufacture of dyes and pigments. Its chemical structure allows it to participate in various dyeing processes, contributing to vibrant color production in textiles and other materials.

Pharmaceuticals

The compound is also integral in synthesizing sulfonylurea hypoglycemic agents used in diabetes management. These agents help regulate blood glucose levels in patients with Type 2 diabetes by enhancing insulin secretion from the pancreas .

Data Table: Applications Overview

| Field | Application | Example/Case Study |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used for synthesizing complex pharmaceuticals |

| Biology | Enzyme inhibition | Studies on HIV-1 NNRTIs showcasing reduced cytotoxicity |

| Industrial | Production of dyes and pigments | Utilized in textile dyeing processes |

| Pharmaceuticals | Synthesis of hypoglycemic agents | Key role in producing sulfonylurea drugs like glipizide |

作用機序

The mechanism of action of 2-Amino-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various metabolic pathways, making it a valuable tool in biochemical research.

類似化合物との比較

- 2-Amino-4-methylbenzene-1-sulfonamide

- 2-Amino-5-methylbenzene-1-sulfonamide

- 4-Amino-2,5-dimethylbenzene-1-sulfonamide

Comparison: Compared to its similar compounds, 2-Amino-4,5-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a distinct compound in its class .

生物活性

2-Amino-4,5-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N2O2S. The structure features an amino group and a sulfonamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The compound has demonstrated significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria. Specifically, it was tested against Staphylococcus aureus and Escherichia coli, with results indicating effectiveness at concentrations below 100 µM .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | <100 |

| Escherichia coli | <100 |

Anticonvulsant Activity

Research has indicated that similar sulfonamide derivatives exhibit anticonvulsant properties. For example, related compounds have been shown to antagonize seizures induced by maximal electroshock (MES) in animal models. The compound's efficacy was linked to its ability to modulate neurotransmitter systems .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It demonstrated significant radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), indicating its potential in mitigating oxidative stress .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.

- Interaction with Biological Targets : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors involved in cellular signaling pathways.

- Antioxidant Mechanism : The compound's ability to donate electrons may neutralize free radicals, contributing to its antioxidant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamides:

- A study conducted on a series of sulfonamide derivatives highlighted the importance of structural modifications on their antimicrobial efficacy. Modifications at specific positions significantly enhanced activity against resistant strains .

- Another investigation assessed the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal injury, demonstrating a protective role against cell death .

特性

IUPAC Name |

2-amino-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWFADJHQRJDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。